molecular formula C9H11NO2 B104586 N-Methoxy-N-methylbenzamide CAS No. 6919-61-5

N-Methoxy-N-methylbenzamide

Cat. No. B104586
CAS RN: 6919-61-5
M. Wt: 165.19 g/mol
InChI Key: UKERDACREYXSIV-UHFFFAOYSA-N
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Description

N-Methoxy-N-methylbenzamide is an N, N-disubstituted benzamide, also referred to as Weinreb amide . It has a molecular formula of C9H11NO2 and a molecular weight of 165.19 .


Synthesis Analysis

The preparation of N-Methoxy-N-methylbenzamide has been reported . It may be used in the preparation of β-trifluoromethyl enaminones .


Molecular Structure Analysis

The molecular structure of N-Methoxy-N-methylbenzamide consists of a benzamide group with methoxy and methyl substituents .


Physical And Chemical Properties Analysis

N-Methoxy-N-methylbenzamide is a liquid at 20°C . It has a refractive index of 1.533 (lit.) . Its boiling point is 70°C at 0.1 mmHg (lit.) , and it has a density of 1.085 g/mL at 25°C (lit.) .

Scientific Research Applications

Weinreb Amide

“N-Methoxy-N-methylbenzamide” is also referred to as a Weinreb amide . Weinreb amides are a class of amides used in organic synthesis to prepare other compounds. They are named after Steven M. Weinreb, the American chemist who first introduced them.

Preparation of β-Trifluoromethyl Enaminones

“N-Methoxy-N-methylbenzamide” may be used in the preparation of β-trifluoromethyl enaminones . Enaminones are versatile intermediates in organic synthesis and are used in the synthesis of a wide range of organic compounds.

Hydrogen Bonding Studies

Hydrogen bonding interactions between thioacetamide and “N-Methoxy-N-methylbenzamide” have been investigated using near-infrared absorption spectroscopy . This study can provide insights into the nature of hydrogen bonding interactions, which are crucial in many biological systems and chemical reactions.

Phosphodiesterase Inhibitor

“N-Methylbenzamide”, a compound structurally similar to “N-Methoxy-N-methylbenzamide”, acts as a potent PDE10A (phosphodiesterase with a remarkable localization as the protein is abundant only in brain tissue) inhibitor . Although not directly related to “N-Methoxy-N-methylbenzamide”, this suggests potential neurological applications for similar compounds.

Pharmaceutical Intermediate

“N-Methylbenzamide” is also employed as a pharmaceutical intermediate . Given the structural similarity, “N-Methoxy-N-methylbenzamide” could potentially serve a similar role in the synthesis of pharmaceutical compounds.

Safety and Handling

“N-Methoxy-N-methylbenzamide” is classified as a combustible liquid with a flash point of 113°C . It’s important to handle it with care in a research setting to ensure safety.

Safety and Hazards

N-Methoxy-N-methylbenzamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Relevant Papers One relevant paper titled “Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure” discusses the synthesis of functionalized (benz)aldehydes, where N-Methoxy-N-methylbenzamide is used as a precursor .

Mechanism of Action

Target of Action

N-Methoxy-N-methylbenzamide is an N, N-disubstituted benzamide . It is a potent inhibitor of phosphodiesterase 10A (PDE10A) . PDE10A is a phosphodiesterase enzyme that is abundant only in brain tissue .

Mode of Action

It is known to inhibit the activity of pde10a . This inhibition could lead to an increase in cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels, which play crucial roles in signal transduction pathways.

Biochemical Pathways

The inhibition of PDE10A by N-Methoxy-N-methylbenzamide affects the cAMP and cGMP signaling pathways . These pathways are involved in various physiological processes, including the regulation of inflammation, smooth muscle contraction, and neuronal signaling.

Pharmacokinetics

The compound’s physical properties such as its boiling point (70 °c/01 mmHg) and density (1.085 g/mL at 25 °C) suggest that it may have good bioavailability.

Result of Action

The molecular and cellular effects of N-Methoxy-N-methylbenzamide’s action are likely related to its inhibition of PDE10A and the subsequent increase in cAMP and cGMP levels . This could potentially lead to changes in cellular signaling and function, although the specific effects would depend on the cell type and context.

Action Environment

The action, efficacy, and stability of N-Methoxy-N-methylbenzamide could be influenced by various environmental factors. For instance, the compound’s potency as a PDE10A inhibitor might be affected by the presence of other molecules that can bind to the same enzyme. Additionally, factors such as pH and temperature could potentially affect the compound’s stability and activity .

properties

IUPAC Name

N-methoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-10(12-2)9(11)8-6-4-3-5-7-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKERDACREYXSIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80341044
Record name N-Methoxy-N-methylbenzamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methoxy-N-methylbenzamide

CAS RN

6919-61-5
Record name N-Methoxy-N-methylbenzamide
Source CAS Common Chemistry
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Record name N-Methoxy-N-methylbenzamide
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Record name N-Methoxy-N-methylbenzamide
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Synthesis routes and methods I

Procedure details

N,O-dimethyl hydroxyl amine hydrochloride (4.393 g, 45.037 mmol) was added to a stirred solution of benzoic acid (5.0 g, 40.943), EDC.HCl (9.418 g, 49.132) and N-methyl morpholine (4.141 g, 40.943 mmol) in dichloromethane (100 mL). The reaction mixture was stirred at rt for 4 h. After completion of the reaction, the reaction mixture was concentrated. Diethyl ether was added and the mixture was extracted with water and brine. The organic layer was dried over Na2SO4 and filtrated. Concentration of the organic layer furnished the title compound as a colorless liquid (4.933 g, 73%). [1H-NMR (CDCl3, 300 MHz) δ 7.72-7.64 (m, 2H), 7.52-7.36 (m, 3H), 3.58 (s, 3H), 3.38 (s, 3H); HPLC RtA=6.281 min. (98%); LCMS RtA=0.38 min; [M+H]+=166.1]
Quantity
4.393 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
9.418 g
Type
reactant
Reaction Step One
Quantity
4.141 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
73%

Synthesis routes and methods II

Procedure details

TBTU (4.73 g, 14.7 mmol) was added to a solution of 3-{(4-chloro-2-methoxybenzoyl)amino}benzoic acid (4.50 g, 14.7 mmol), N,O-dimethylhydroxylamine hydrochloride (1.72 g, 17.7 mmol) and i-Pr2NEt (7.60 g, 58.9 mmol) in DMF (29 mL) at 25°. The reaction mixture was stirred at 25° for 2.5 h. The mixture was diluted with EtOAc (200 mL). The resulting solution was successively washed with aqueous 1 N HCl (2×75 mL), water (2×75 mL), aqueous saturated NaHCO3 (2×75 mL) and brine (75 mL), then dried (MgSO4), filtered and concentrated under reduced pressure to give the corresponding N-methoxy-N-methylbenzamide of formula 6 (4.32 g, 84% yield) as a white solid:
Name
Quantity
4.73 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
Name
Quantity
29 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To 1.13 g of benzoic acid (9.3 mmol), in 33 ml of methylene chloride at 0° C., was added N,O-dimethylhydroxylamine hydrochloride (906.7 mg; 10.23 mmol), 4.26 ml of triethylamine (3.09 g; 30.6 mmol) and 2-chloromethylpyridinium iodide (2.6 g; 10.23 mmol). After stirring at 25° C. for 12 hours, the reaction mixture was poured into 250 ml of methylene chloride, then this solution was extracted with 150 ml of 1N hydrochloric acid, 150 ml saturated, aqueous solution of sodium bicarbonate, and 150 ml of brine. The organic extracts were dried (MgSO4), filtered and evaporated under reduced pressure to give a oil, which was purified by flash chromatography (SiO2; 50% ethyl acetate/hexane) to give 0.872 of N-methoxy-N-methyl-benzenecarboxamide as an oil: Anal. Calc'd. for C9H11NO2+0.25 H2O: C, 63.70; H, 6.29; N 8.14. Found: C, 63.73; H, 6.83; N, 8.25
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
906.7 mg
Type
reactant
Reaction Step One
Quantity
4.26 mL
Type
reactant
Reaction Step One
Name
2-chloromethylpyridinium iodide
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
33 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a solution of 4-[5-(1-cyclopentyl-3-ethyl-1H-indazol-6-yl)-1H-pyrazol-1-yl]benzoic acid (100.0 mg, 0.250 mmol) in 1.2 mL of methylene chloride under at atmosphere of argon at 0° C. was added N,N-carbonyldiimidazole (48.2 mg, 0.297 mmol) with stirring. After 30 minutes N,O-dimethylhydroxylamine hydrochloride (59.9 mg, 0.614 mmol) was added and the resultant suspension was warmed to room temperature, stirred for 24 hours and then 10 mL of water and 10 mL of ethyl acetate were added. The organic layer was separated, washed with 10 mL of 1N NaOH, 10 mL of water, 10 mL of brine, dried over sodium sulfate, and filtered. Approximately 2 g of silica gel were added and the mixture was evaporated to dryness under reduced pressure. The residue was purified by column chromatography over silica gel eluting with a linear gradient from 10% ethyl acetate in hexanes to 50% ethyl acetate in hexanes over 20 minutes to yield 4-[5-(1-cyclopent)4-3-ethyl-1H-indazol-6-yl)-1H-pyrazol-1-yl]-N-methoxy-N-methylbenzamide (55 mg, 50%) as a white solid.
Name
4-[5-(1-cyclopentyl-3-ethyl-1H-indazol-6-yl)-1H-pyrazol-1-yl]benzoic acid
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
48.2 mg
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
solvent
Reaction Step One
Quantity
59.9 mg
Type
reactant
Reaction Step Two
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main synthetic application of N-Methoxy-N-methylbenzamide highlighted in the research papers?

A1: N-Methoxy-N-methylbenzamide is frequently employed as a reagent in organic synthesis, particularly for preparing ketones. This is achieved through its reaction with organolithium compounds, followed by hydrolysis. For instance, researchers have successfully synthesized pyrazinyl and quinoxalinyl phenylmethanones by reacting 2-substituted-3-lithiopyrazines and quinoxalines with N-Methoxy-N-methylbenzamide. []

Q2: Can you provide a specific example from the research where N-Methoxy-N-methylbenzamide played a crucial role in synthesizing a complex molecule?

A2: Certainly! In a study focused on synthesizing 1-Amino-1-aryl-1,2-dihydropyrrolo[3,4-c]pyridin-3-one derivatives, researchers discovered that reacting 4-lithiopyridine-3-carbonitrile with N-Methoxy-N-methylbenzamide yielded 1-methoxy(methyl)amino-1-phenyl-1,2-dihydropyrrolo[3,4-c]pyridin-3-one. This finding paved the way for developing a novel one-pot procedure to synthesize a range of 1-amino-1-aryl-1,2-dihydropyrrolo[3,4-c]pyridin-3-one derivatives. [, ]

Q3: What is the significance of the 1,2-dihydropyrrolo[3,4-c]pyridine-3-one structure, which can be synthesized using N-Methoxy-N-methylbenzamide, in a broader biological context?

A4: The 1,2-dihydropyrrolo[3,4-c]pyridine-3-one structure is found in naturally occurring isoniazid–NAD(P) adducts. [, ] This makes the efficient synthesis of these compounds, facilitated by N-Methoxy-N-methylbenzamide, particularly relevant for research exploring isoniazid's mechanism of action and potential therapeutic applications.

Q4: The research mentions the synthesis of 2,4,8-trisubstituted 1,7-naphthyridines. What role does N-Methoxy-N-methylbenzamide play in this process?

A5: In this multi-step synthesis, N-Methoxy-N-methylbenzamide is involved in the preparation of key intermediates. The aroylation of lithium (4-lithiopyridin-3-yl)pivalamide with N-Methoxy-N-methylbenzamides leads to the formation of (E)-4-(1-aryl-2-methoxyethenyl)-3-isocyanopyridines. These intermediates are then reacted with excess organolithiums to yield the desired 2,4,8-trisubstituted 1,7-naphthyridines. []

A6: In this particular synthesis, N-Methoxy-N-methylbenzamide itself is not the final product but rather a key precursor. The synthesis involves converting gentisic acid to its diacetate, which is then transformed into 2,5-diacetoxy-N-methoxy-N-methylbenzamide. This compound then undergoes reactions to ultimately yield N-methoxy-N-methylaminocarbonyl-l, 4-benzoquinone. []

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